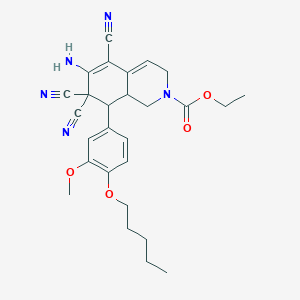![molecular formula C20H19FN4OS B459254 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 728886-16-6](/img/structure/B459254.png)
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound with a unique structure that combines elements of naphthyridine and thieno rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
ADB-FUBINACA: A synthetic cannabinoid with a similar carboxamide structure.
ADBICA: Another synthetic cannabinoid with structural similarities.
Uniqueness
8-amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is unique due to its specific combination of naphthyridine and thieno rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
IUPAC Name |
5-amino-N-[(4-fluorophenyl)methyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-13-3-1-11(2-4-13)10-23-19(26)18-16(22)14-9-15-17(24-20(14)27-18)12-5-7-25(15)8-6-12/h1-4,9,12H,5-8,10,22H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIPLNJXJJQQMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=C(C=C5)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-4-(4-chlorophenyl)-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B459171.png)
![2,6-diamino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B459172.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B459174.png)

![methyl 2-amino-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459180.png)
![2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B459181.png)
![2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE](/img/structure/B459182.png)

![6-Amino-4-[3-methoxy-4-(pentyloxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459189.png)
![2-methoxyethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B459190.png)
![N-[1-(1-adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(3-thienyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B459191.png)
![6-amino-3-methyl-1-(4-methylphenyl)-4-(4-propan-2-yloxyphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459192.png)


